4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol
Overview
Description
4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol is an organic compound characterized by the presence of three hydroxyl groups and one hydroxyimino group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol typically involves the reaction of benzene-1,2,3-triol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product. The general reaction scheme is as follows:
- Dissolve benzene-1,2,3-triol in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to acidic conditions using hydrochloric acid.
- Heat the reaction mixture to promote the formation of the oxime intermediate.
- Isolate and purify the final product through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Benzene-1,2,3-triol (Pyrogallol): Shares the trihydroxybenzene core but lacks the hydroxyimino group.
Benzene-1,2,4-triol (Hydroxyquinol): Another isomer with hydroxyl groups at different positions.
Benzene-1,3,5-triol (Phloroglucinol): Contains hydroxyl groups at positions 1, 3, and 5.
Uniqueness: 4-[(E)-Hydroxyiminomethyl]benzene-1,2,3-triol is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional interactions with biological targets and enhances the compound’s versatility in synthetic applications .
Properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-4(3-8-12)6(10)7(5)11/h1-3,9-12H/b8-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKJYLCODCGCEF-FPYGCLRLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=N/O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425482 | |
Record name | 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41273-95-4 | |
Record name | 2,3-dihydroxy-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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